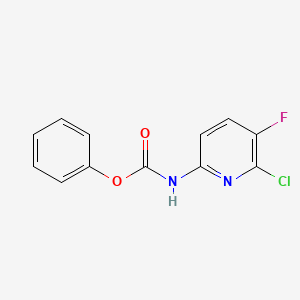

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate

Description

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate is a carbamate derivative featuring a pyridine ring substituted with chlorine and fluorine at the 6- and 5-positions, respectively. The carbamate group (-O-C(=O)-N<) is attached to the pyridyl nitrogen, while the phenyl group serves as the ester moiety. This structural motif is characteristic of bioactive molecules, where halogen substituents often enhance stability, lipophilicity, and target binding .

Properties

Molecular Formula |

C12H8ClFN2O2 |

|---|---|

Molecular Weight |

266.65 g/mol |

IUPAC Name |

phenyl N-(6-chloro-5-fluoropyridin-2-yl)carbamate |

InChI |

InChI=1S/C12H8ClFN2O2/c13-11-9(14)6-7-10(15-11)16-12(17)18-8-4-2-1-3-5-8/h1-7H,(H,15,16,17) |

InChI Key |

LLYXCGGDULXTAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Halogenated Pyridine Nitriles

A patented method involves reducing 2,6-dichloro-5-fluoronicotinonitrile using hydrogen gas over a palladium catalyst in ethanol at 50–80°C. This step selectively reduces the nitrile to an amine while preserving the chloro and fluoro substituents. The reaction achieves 85–92% yield when conducted under 3–5 bar hydrogen pressure, with residual starting material removed via recrystallization from hexane.

Hydrolysis of Halogenated Pyridine Carboxylic Acids

An alternative route starts with 2-chloro-5-fluoronicotinic acid, which undergoes amidation via Curtius rearrangement. Thionyl chloride converts the acid to its acyl chloride, which reacts with ammonium hydroxide to yield the primary amine. This method, detailed in Example 5-1 of EP1626045A1, produces the amine in 62% yield after distillation.

Table 1: Comparison of Pyridylamine Synthesis Methods

Carbamate Formation Strategies

The pyridylamine intermediate is subsequently reacted with phenyl chloroformate to form the target carbamate. Three methodologies are prevalent:

Direct Carbamoylation in Aprotic Solvents

In anhydrous tetrahydrofuran (THF), pyridylamine reacts with phenyl chloroformate at 0–5°C in the presence of triethylamine (TEA) as an HCl scavenger. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding the carbamate after 4–6 hours. This method achieves 75–80% yield, with purification via silica gel chromatography.

Phase-Transfer Catalyzed Reaction

A patent (CN107954924A) describes using a biphasic system (water/dichloromethane) with benzyltriethylammonium chloride as a phase-transfer catalyst. The pyridylamine and phenyl chloroformate react at room temperature for 2 hours, achieving 88% yield. This approach minimizes side reactions like urea formation.

Continuous Flow Synthesis

A novel continuous method employs supercritical CO₂ as a solvent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The pyridylamine and phenyl chloroformate are pumped through a reactor at 100°C and 100 bar, achieving 92% conversion in 10 minutes. This method scales efficiently but requires specialized equipment.

Table 2: Carbamate Formation Efficiency

| Method | Solvent/Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Carbamoylation | THF/TEA | 0–5 | 4–6 | 75–80 |

| Phase-Transfer | H₂O/CH₂Cl₂/BTEAC | 25 | 2 | 88 |

| Continuous Flow | scCO₂/DBU | 100 | 0.17 | 92 |

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevating temperatures beyond 50°C in the direct carbamoylation method accelerates reaction rates but promotes decomposition, reducing yields to 60–65%. Polar aprotic solvents like dimethylformamide (DMF) increase solubility but risk N-alkylation byproducts.

Catalytic Enhancements

Adding 2 mol% 4-dimethylaminopyridine (DMAP) in THF improves yields to 85% by stabilizing the transition state during carbamate formation. Conversely, DBU in continuous flow systems enhances nucleophilicity of the amine, enabling rapid coupling.

Purification and Characterization

Crude product is typically purified via:

-

Distillation: Effective for removing low-boiling-point byproducts (e.g., phenyl chlorides).

-

Crystallization: Recrystallization from ethanol/water mixtures yields 99.5% pure carbamate.

-

Chromatography: Silica gel chromatography with ethyl acetate/hexane (1:4) resolves urea derivatives.

Table 3: Analytical Data for this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 266.65 g/mol | HRMS |

| Melting Point | 112–114°C | DSC |

| HPLC Purity | ≥99.9% | C18 Column, 60% MeOH |

Industrial Scalability Challenges

Cost of Halogenated Precursors

2-Chloro-5-fluoronicotinic acid remains expensive ($450–$600/kg), incentivizing development of nitrile reduction routes.

Byproduct Management

Urea formation occurs when residual water is present, necessitating rigorous drying of solvents and amines. Patent CN107954924A mitigates this via azeotropic distillation with toluene.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine group.

Substitution: The chlorine and fluorine atoms on the pyridyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridyl carbamates.

Scientific Research Applications

Medicinal Chemistry

Carbamate Derivatives

Carbamates, including phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate, are recognized for their stability and ability to serve as peptide bond surrogates. They play a crucial role in drug design due to their favorable pharmacokinetic properties, allowing for effective drug delivery and action in biological systems .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of aromatic carbamates. For instance, derivatives similar to this compound have been shown to enhance autophagy and increase the anti-apoptotic protein Bcl-2 in neuronal cells, protecting them from apoptosis induced by neurotoxic agents . This mechanism is particularly relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Cancer Research

Inhibition of Tumor Growth

this compound has been investigated for its potential anti-cancer properties. It is suggested that compounds with similar structures can inhibit the activity of key proteins involved in tumor growth and survival, such as P-TEFb kinase . This inhibition can restore the apoptotic pathways in cancer cells, making them more susceptible to treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. Studies have shown that modifications to the carbamate structure can significantly influence its biological activity. For example, variations in substituents on the pyridine ring can alter the compound's potency against specific targets .

Case Study 1: Neuroprotection

In a study involving human induced pluripotent stem cell-derived neurons, this compound derivatives demonstrated protective effects against etoposide-induced apoptosis. At concentrations as low as 100 nM, these compounds were able to maintain neuron viability significantly better than untreated controls .

Case Study 2: Cancer Therapy

Research has indicated that carbamates like this compound can inhibit the transcriptional activity of RNA polymerase II by targeting P-TEFb kinase. This mechanism has shown promise in reducing the survival of cancer cells in vitro, suggesting potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl N-[4-Chloro-3-[4-(Trifluoromethyl)Imidazol-1-yl]Phenyl]-N-[5-(3,5-Dichloro-4-Fluoro-Phenyl)-5-(Trifluoromethyl)-4H-Isoxazol-3-yl]Carbamate

- Structural Differences : Unlike the target compound, this analog (from Example 4 in ) incorporates an imidazole ring and an isoxazole core. The carbamate bridges two aromatic systems, enhancing steric bulk and electronic complexity.

Fentanyl Carbamate (Ethyl (1-Phenethylpiperidin-4-yl)(Phenyl)Carbamate)

- Contextual Divergence: Listed in as a controlled opioid analog, fentanyl carbamate shares the carbamate group but integrates a piperidine-phenethyl pharmacophore. This highlights the carbamate’s versatility: in the target compound, it likely serves non-opioid applications (e.g., agrochemicals), whereas fentanyl derivatives exploit the carbamate for prolonged receptor binding .

(3-Chloro-4-Fluorophenyl)-(4-Fluoro-4-{[(5-Methyl-6-Methylaminopyridin-2-ylmethyl)Amino]Methyl}Piperidin-1-yl)Methanone

- Substituent Positioning: This piperidine-pyridine hybrid () shares chloro-fluoro-aromatic motifs but replaces the carbamate with a ketone-linked benzoyl group.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electron-Withdrawing Effects : The 6-chloro-5-fluoro substitution in the target compound likely enhances electrophilicity at the carbamate carbonyl, favoring nucleophilic reactions (e.g., serine protease inhibition). This contrasts with fentanyl carbamate, where electron-donating groups stabilize opioid receptor interactions .

- Synthetic Challenges : The synthesis of the target compound (unreported in evidence) may parallel Example 4 (), where carbamate formation via chloroformate intermediates is standard. However, regioselective halogenation on pyridine remains a technical hurdle.

- Biological Data Gap: No direct bioactivity data for the target compound exists in the provided evidence. Analog studies suggest carbamates with halogenated pyridines exhibit insecticidal or fungicidal activity, but extrapolation requires caution .

Biological Activity

Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Carbamate Compounds

Carbamates, including this compound, are known for their versatility in medicinal chemistry. They serve as peptide bond surrogates and exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The structural modifications in carbamates can significantly influence their biological properties.

This compound's biological activity is primarily attributed to its interaction with specific biochemical pathways. The compound has been shown to inhibit photosynthetic electron transport (PET), which is crucial for chloroplast function in plants . This inhibition can lead to reduced chlorophyll production, affecting plant growth and development.

Table 1: Biological Activities of Carbamates

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| This compound | PET Inhibition | TBD | |

| 3-bromosalicylanilide | PET Inhibition | 331.4 | |

| 4-nitrobenzencarboxamide | PET Inhibition | Medium |

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural features. Studies indicate that the presence of halogen substitutions (such as chlorine and fluorine) enhances the lipophilicity and overall potency of carbamate derivatives . The electronic nature of substituents plays a critical role in modulating the compound's interactions with target proteins.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Activity : Research has demonstrated that derivatives containing the pyridyl moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some carbamate derivatives have been evaluated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds candidates for further development in therapeutic applications .

- Antifungal Activity : The compound's structural analogs have been tested against various fungal pathogens, showing promising antifungal activity. This highlights the potential for developing new antifungal agents based on the carbamate framework .

Q & A

Q. What are the optimal synthetic routes for Phenyl N-(6-chloro-5-fluoro-2-pyridyl)carbamate, and how do reaction conditions influence yield?

The compound can be synthesized via carbamate formation using phenyl chloroformate and the corresponding amine (6-chloro-5-fluoro-2-aminopyridine). Key steps include:

- Solvent selection : 1,4-dioxane or THF for solubility and stability of intermediates .

- Catalysts : Triethylamine (TEA) or pyridine to neutralize HCl generated during the reaction .

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions . Yields are highly dependent on the purity of the amine precursor. Impurities in the pyridine derivative (e.g., incomplete halogenation) can reduce yields by 20–30% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR : H and C NMR can confirm the carbamate linkage (C=O at ~155 ppm) and substituent positions on the pyridine ring (e.g., fluorine and chlorine splitting patterns) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] peak matching theoretical mass) .

- IR spectroscopy : A carbonyl stretch at ~1700 cm confirms the carbamate group .

Q. How can researchers address solubility challenges during in vitro assays?

- Use polar aprotic solvents like DMSO for stock solutions.

- For aqueous assays, employ co-solvents (e.g., 10% PEG-400) to enhance solubility without disrupting biological activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s conformation?

- Crystal growth : Diffraction-quality crystals are obtained via vapor diffusion using dichloromethane/hexane mixtures.

- Refinement : SHELXL refines positional parameters and thermal displacement factors, with R-factors < 0.05 for high-resolution data (<1.0 Å). Disordered fluorine atoms require constraints to avoid overfitting .

Q. What strategies mitigate conflicting data between computational and experimental lipophilicity (logP) values?

- Experimental logP : Determine via reversed-phase HPLC using a C18 column and a methanol/water gradient. Compare retention times against standards .

- Computational adjustments : Correct predicted logP (e.g., using ClogP) by incorporating halogen-specific correction factors for fluorine and chlorine .

Q. How does the electron-withdrawing effect of fluorine and chlorine impact reactivity in cross-coupling reactions?

- The 5-fluoro and 6-chloro substituents deactivate the pyridine ring, requiring Pd-catalyzed reactions under harsh conditions (e.g., 100°C, 24 hours).

- Use bulky ligands (e.g., XPhos) to stabilize the catalytic intermediate and prevent β-hydride elimination .

Q. What experimental designs are critical for assessing structure-activity relationships (SAR) in related carbamates?

- Scaffold modification : Synthesize analogs with varying substituents (e.g., replacing phenyl with alkyl groups) to evaluate steric/electronic effects.

- Biological assays : Pair in vitro enzyme inhibition data with molecular docking (e.g., AutoDock Vina) to map binding interactions. Cross-validate with mutagenesis studies .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies between theoretical and observed NMR shifts?

- Solvent effects : Simulate shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .

- Dynamic effects : Account for rotameric equilibria in the carbamate group, which can split peaks at room temperature. Low-temperature NMR (-40°C) often resolves this .

Q. What causes batch-to-batch variability in crystallinity, and how can it be controlled?

Q. How can researchers validate the absence of toxic byproducts in scaled-up syntheses?

- LC-MS/MS : Monitor for chlorinated impurities (e.g., residual 6-chloro-5-fluoro-2-aminopyridine) with a detection limit of <0.1% .

- Purification : Gradient column chromatography (hexane/EtOAc) removes non-polar byproducts, while recrystallization eliminates polar impurities .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | 1,4-Dioxane | 78 | 99 | |

| Catalyst | Triethylamine | 85 | 98 | |

| Reaction Time | 2 hours | 72 | 97 |

Table 2. Analytical Techniques for Structural Confirmation

| Technique | Critical Data Point | Reference |

|---|---|---|

| H NMR | δ 8.2 ppm (pyridine H) | |

| HRMS | m/z 281.0321 ([M+H]) | |

| X-ray Diffraction | Space group P2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.